molecular formula C12H11N7O B15041259 5-amino-N'-[(E)-1H-indol-3-ylmethylidene]-1H-1,2,4-triazole-3-carbohydrazide

5-amino-N'-[(E)-1H-indol-3-ylmethylidene]-1H-1,2,4-triazole-3-carbohydrazide

Cat. No.: B15041259
M. Wt: 269.26 g/mol
InChI Key: FFONHJGHSIRXOX-GIDUJCDVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-AMINO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that features an indole moiety, a triazole ring, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of an indole derivative with a triazole hydrazide. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: Indole-3-carboxaldehyde and 1H-1,2,4-triazole-3-carbohydrazide.

    Reaction: The condensation reaction is carried out in the presence of a suitable catalyst, often under reflux conditions.

    Purification: The product is purified using recrystallization techniques, typically from ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-AMINO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-AMINO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE exerts its effects involves its interaction with biological macromolecules. The indole moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the triazole ring can form coordination complexes with metal ions, which may enhance its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole moiety.

    1H-1,2,4-Triazole-3-thiol: Shares the triazole ring but differs in functional groups.

Uniqueness

5-AMINO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE is unique due to its combination of an indole moiety and a triazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C12H11N7O

Molecular Weight

269.26 g/mol

IUPAC Name

3-amino-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-1,2,4-triazole-5-carboxamide

InChI

InChI=1S/C12H11N7O/c13-12-16-10(17-19-12)11(20)18-15-6-7-5-14-9-4-2-1-3-8(7)9/h1-6,14H,(H,18,20)(H3,13,16,17,19)/b15-6+

InChI Key

FFONHJGHSIRXOX-GIDUJCDVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=NC(=NN3)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=NC(=NN3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.